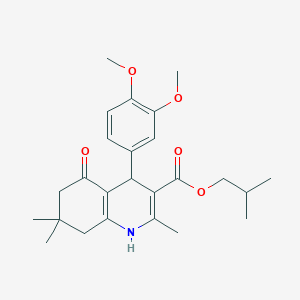![molecular formula C10H8ClN7O B14943310 N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)
N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE is a complex organic compound that features both oxadiazole and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using amide or amine bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials, such as polymers and nanomaterials.
Agrochemicals: It can be used in the synthesis of new pesticides or herbicides due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE
- **N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE
Uniqueness
What sets N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE apart from similar compounds is the presence of the chlorine atom on the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8ClN7O |
|---|---|
Poids moléculaire |
277.67 g/mol |
Nom IUPAC |
3-N-[5-(4-chlorophenyl)-2H-triazol-4-yl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C10H8ClN7O/c11-6-3-1-5(2-4-6)7-9(15-18-14-7)13-10-8(12)16-19-17-10/h1-4H,(H2,12,16)(H2,13,14,15,17,18) |
Clé InChI |
SSVPCBXXDGZCRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=C2NC3=NON=C3N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943231.png)
![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)

![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
